Cas no 2223027-46-9 (4-Dimethylaminopyridine-2-boronic acid pinacol ester)

4-Dimethylaminopyridine-2-boronic acid pinacol ester is a versatile boronic ester derivative widely used in Suzuki-Miyaura cross-coupling reactions. Its dimethylaminopyridine (DMAP) moiety enhances reactivity and stability, making it particularly valuable in the synthesis of complex biaryl compounds. The pinacol ester group improves handling and shelf-life by protecting the boronic acid functionality from protodeboronation. This compound is especially useful in pharmaceutical and materials science research, where precise coupling reactions are critical. Its high purity and consistent performance ensure reliable results in catalytic applications. Additionally, the electron-donating dimethylamino group can influence regioselectivity in certain transformations, further expanding its utility in synthetic chemistry.
4-Dimethylaminopyridine-2-boronic acid pinacol ester structure
2223027-46-9 structure
Product Name:4-Dimethylaminopyridine-2-boronic acid pinacol ester
CAS No:2223027-46-9
MF:C13H21BN2O2
MW:248.129043340683
MDL:MFCD11878195
CID:5174539
Update Time:2025-05-19

4-Dimethylaminopyridine-2-boronic acid pinacol ester Chemical and Physical Properties

Names and Identifiers

    • 4-Dimethylaminopyridine-2-boronic acid pinacol ester
    • N,N-Dimethylpyridin-4-amine-2-boronic Acid Pinacol Ester
    • N,N-dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-amine
    • MDL: MFCD11878195
    • Inchi: 1S/C13H21BN2O2/c1-12(2)13(3,4)18-14(17-12)11-9-10(16(5)6)7-8-15-11/h7-9H,1-6H3
    • InChI Key: JCJAXHWILUQTFZ-UHFFFAOYSA-N
    • SMILES: C1(B2OC(C)(C)C(C)(C)O2)=NC=CC(N(C)C)=C1

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Additional information on 4-Dimethylaminopyridine-2-boronic acid pinacol ester

Comprehensive Overview of 4-Dimethylaminopyridine-2-boronic acid pinacol ester (CAS No. 2223027-46-9)

4-Dimethylaminopyridine-2-boronic acid pinacol ester (CAS No. 2223027-46-9) is a highly versatile boronic acid derivative widely utilized in organic synthesis, pharmaceutical research, and material science. This compound, often abbreviated as DMAP-BPin, is prized for its unique reactivity as a cross-coupling reagent, particularly in Suzuki-Miyaura reactions. Its pinacol ester moiety enhances stability, making it a preferred choice for aryl-aryl bond formation in complex molecule construction. Researchers increasingly focus on its role in drug discovery, where it serves as a key intermediate for kinase inhibitors and bioconjugation applications.

The growing demand for boron-containing compounds in medicinal chemistry has spotlighted CAS 2223027-46-9 due to its excellent water solubility and air stability compared to traditional boronic acids. Recent studies highlight its utility in proteolysis-targeting chimeras (PROTACs), a revolutionary approach in targeted protein degradation therapies. The dimethylaminopyridine (DMAP) component further enables dual-functional catalysis, addressing common challenges in heterocycle synthesis – a hot topic in green chemistry discussions.

From a material science perspective, this compound facilitates the development of organic electronic materials, particularly in OLED and OFET applications. Its electron-donating dimethylamino group and boron-based acceptor create ideal charge-transfer complexes. Manufacturers now optimize DMAP-BPin production using continuous flow chemistry – a trending Industry 4.0 methodology that improves yield while reducing environmental footprint.

Analytical characterization of 4-Dimethylaminopyridine-2-boronic acid pinacol ester typically involves NMR spectroscopy (particularly 11B NMR at ~30 ppm) and HPLC-MS for purity verification. The compound's crystalline structure has been resolved via X-ray diffraction, confirming the sp2-hybridized boron center. These structural insights guide its application in asymmetric synthesis, where it demonstrates remarkable enantioselectivity when paired with chiral ligands.

In bioconjugate chemistry, researchers leverage the boronic ester's reversible binding with diol-containing biomolecules for glucose sensing and drug delivery systems. This aligns with current interests in theranostic agents and personalized medicine. The compound's pH-responsive behavior makes it valuable for designing smart materials that respond to biological stimuli.

Quality control protocols for CAS 2223027-46-9 emphasize heavy metal content analysis and residual solvent monitoring per ICH guidelines. Leading suppliers now provide GMP-grade material to meet clinical trial requirements, reflecting the pharmaceutical industry's shift toward boron-enriched scaffolds. Stability studies confirm its shelf life exceeds 24 months when stored under inert atmosphere at -20°C.

Emerging applications include its use in DNA-encoded libraries (DELs) for high-throughput screening, where the BPin group enables efficient on-DNA Suzuki couplings. This positions DMAP-BPin as crucial for AI-driven drug discovery platforms. Additionally, its photophysical properties are being explored for bioimaging probes, particularly in super-resolution microscopy techniques gaining traction in cell biology research.

The synthesis of 4-Dimethylaminopyridine-2-boronic acid pinacol ester typically proceeds via lithiation-borylation of protected DMAP derivatives, followed by esterification with pinacol. Recent patent literature reveals improved routes using microwave-assisted techniques that reduce reaction times by 70%. These advancements address the supply chain challenges noted during the COVID-19 pandemic, where pharmaceutical intermediates faced unprecedented demand.

Environmental considerations drive innovation in waste stream management during production. The compound's low ecotoxicity (as per OECD 201/202 tests) and biodegradability metrics support its selection over traditional organotin reagents in line with REACH regulations. Life cycle assessments confirm its advantage in sustainable chemistry initiatives prioritized by EU Green Deal policies.

Future research directions focus on enzyme-mediated transformations using DMAP-BPin, potentially enabling biocatalytic C-B bond formation. This intersects with the metalloenzyme engineering boom in biotechnology. Computational studies employing DFT calculations predict novel reactivity patterns, particularly in photoredox catalysis systems – a cutting-edge field merging synthetic chemistry with renewable energy concepts.

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